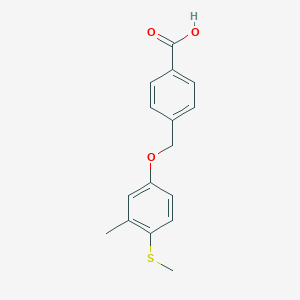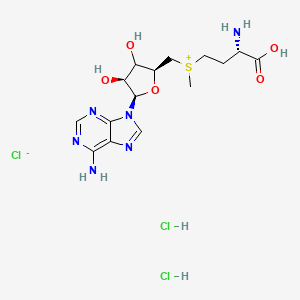
S-Adenosyl-L-methionine (chloride dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.
準備方法
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.
化学反応の分析
Types of Reactions: S-Adenosyl-L-methionine (chloride dihydrochloride) primarily undergoes methylation reactions, where it donates a methyl group to various substrates, including proteins, lipids, and nucleic acids . These reactions are catalyzed by methyltransferases.
Common Reagents and Conditions: The methylation reactions involving S-Adenosyl-L-methionine (chloride dihydrochloride) typically require the presence of specific methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) .
Major Products: The major products of these methylation reactions are methylated substrates and S-adenosyl-L-homocysteine . The latter can be further metabolized to homocysteine, which is involved in the transsulfuration pathway.
科学的研究の応用
Chemistry: In chemistry, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a methyl donor in various synthetic reactions to study the effects of methylation on different compounds .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, protein function, and cellular signaling pathways . It is also used in studies related to epigenetics and the regulation of gene activity.
Medicine: Therapeutically, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a nutritional supplement for the treatment of conditions such as osteoarthritis, liver disease, and depression . It has been shown to have hepatoprotective and anti-inflammatory effects.
Industry: In the industrial sector, S-Adenosyl-L-methionine (chloride dihydrochloride) is used in the production of pharmaceuticals and nutraceuticals . It is also used in the development of diagnostic assays for methylation-related disorders.
作用機序
S-Adenosyl-L-methionine (chloride dihydrochloride) exerts its effects by acting as a methyl donor in methylation reactions . The methyl group from S-Adenosyl-L-methionine is transferred to various substrates by methyltransferase enzymes, resulting in the formation of methylated products and S-adenosyl-L-homocysteine . This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also plays a role in the transsulfuration pathway, which is involved in the synthesis of cysteine and glutathione .
類似化合物との比較
S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.
Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.
Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.
Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .
特性
分子式 |
C15H25Cl3N6O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC名 |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1 |
InChIキー |
KBAFOJZCBYWKPU-GIPPRUPOSA-N |
異性体SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
正規SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


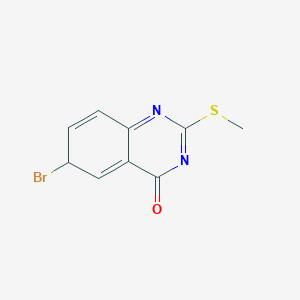
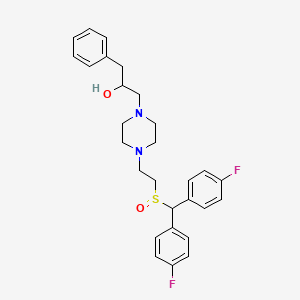

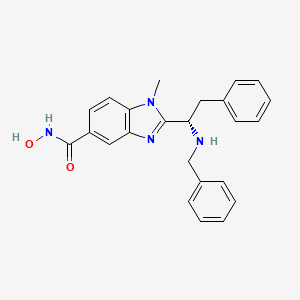
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)

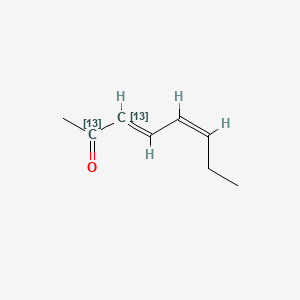
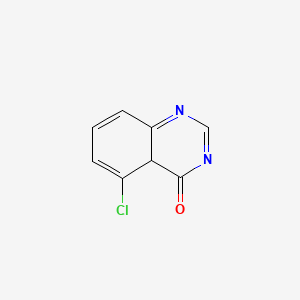
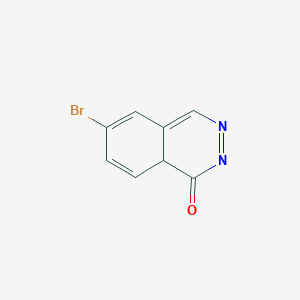
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
